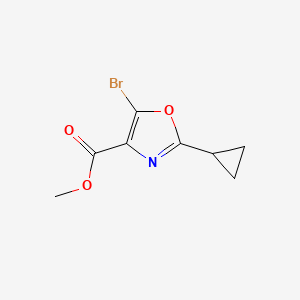

4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester

Description

4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester is a brominated oxazole derivative featuring a cyclopropyl substituent at position 2 and a methyl ester at position 3. The oxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.

Properties

IUPAC Name |

methyl 5-bromo-2-cyclopropyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-8(11)5-6(9)13-7(10-5)4-2-3-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHHVKHVAJXEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=N1)C2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701179699 | |

| Record name | 4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344088-63-6 | |

| Record name | 4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1344088-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

4-Oxazolecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester (CAS No. 1344088-63-6) is a compound with significant potential in medicinal chemistry and biological research. Its molecular formula is C8H8BrNO3, with a molecular weight of 246.06 g/mol. This compound has garnered attention for its various biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | Methyl 5-bromo-2-cyclopropyl-1,3-oxazole-4-carboxylate |

| Molecular Formula | C8H8BrNO3 |

| Molecular Weight | 246.06 g/mol |

| CAS Number | 1344088-63-6 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to 4-Oxazolecarboxylic acid derivatives. For instance, research indicates that certain oxazole derivatives exhibit potent cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

- Case Study: Anticancer Efficacy

- In vitro tests demonstrated that derivatives of oxazole compounds significantly reduced the viability of A549 cells. For example, a related compound reduced cell viability to approximately 66% at a concentration of 100 µM over a 24-hour exposure period .

- The structure-dependence of anticancer activity suggests that modifications to the oxazole ring or substituents can enhance efficacy.

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been extensively studied. These compounds show promise against multidrug-resistant strains of bacteria, including Staphylococcus aureus.

- Case Study: Antimicrobial Efficacy

- Compounds similar to 4-Oxazolecarboxylic acid were evaluated against clinically significant pathogens, demonstrating notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.

- Antimicrobial Mechanism : It likely acts by inhibiting bacterial enzymes essential for cell wall synthesis or by disrupting cellular processes critical for bacterial survival.

Research Findings Summary

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituent Variations on the Oxazole Ring

Ethyl 5-Bromo-2-(4-Methoxyphenyl) Oxazole-4-carboxylate ()

- Structure : Bromo (position 5), methoxyphenyl (position 2), ethyl ester (position 4).

- Key Properties :

- Molecular weight: 326.15 g/mol (vs. ~296–300 g/mol estimated for the target compound).

- Crystallography: Monoclinic crystal system (sp. gr. P21/n), stabilized by intramolecular C-H⋯O/N hydrogen bonds. The ethyl ester may enhance lipophilicity relative to the methyl ester .

4-Oxazolecarboxylic Acid, 2-Butyl-, Methyl Ester ()

- Structure : Butyl (position 2), methyl ester (position 4).

- Key Properties :

- Molecular weight: 183.2 g/mol.

- Boiling point: 246.3°C; density: 1.1 g/cm³.

4-Isoxazolecarboxylic Acid, 5-(2-Bromophenyl)-3-Methyl-, Methyl Ester ()

- Structure : Isoxazole core (oxygen and nitrogen adjacent), bromophenyl (position 5), methyl ester (position 4).

- Key Properties :

- Molecular weight: 296.12 g/mol.

- Predicted boiling point: 391.1°C; density: 1.472 g/cm³. The bromophenyl group contributes to higher density and boiling point compared to non-aromatic brominated oxazoles .

Bromine and Ester Group Comparisons

- Bromine Impact: Bromine at position 5 (as in and ) increases molecular weight, polarizability, and susceptibility to nucleophilic substitution. For example, in , brominated aromatic esters exhibit elevated melting/boiling points (e.g., 6-bromo-2,4-dimethylbenzoic acid methyl ester: m.p. 174°C) compared to non-brominated analogs .

- Ester Group Variations: Methyl esters () generally lower molecular weight and boiling points relative to bulkier esters (e.g., isobutyl in : C15H17NO4). Methyl esters may also enhance volatility, as seen in , where short-chain esters like hexanoic acid methyl ester are volatile .

Physicochemical and Reactivity Trends

Table 1: Key Properties of Selected Oxazole Derivatives

*Note: Exact data for the target compound are unavailable; values are inferred from analogs.

Reactivity Insights

- Bromine Reactivity : Bromine at position 5 likely facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in ’s brominated oxazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.